Orthogonal Reactivity Profile of 3-Chloro-2-iodothiophene: Chemoselective C–I vs. C–Cl Bond Functionalization
3-Chloro-2-iodothiophene demonstrates a highly chemoselective functionalization of the C–I bond in the presence of the C–Cl bond. This is a key differentiator against closely related analogs like 3-bromo-2-iodothiophene, where the C–Br bond is significantly more reactive than a C–Cl bond, reducing the chemoselective window [1]. The distinct electronic properties of iodine and chlorine allow for the design of site-selective tandem C–S/C–N couplings in a single operational step, a process that is inefficient or fails with other dihalothiophene isomers [2].
| Evidence Dimension | Chemoselectivity (C–I vs. C–X bond reactivity) |
|---|---|
| Target Compound Data | C–I bond functionalization in presence of C–Cl bond |
| Comparator Or Baseline | 3-Bromo-2-iodothiophene (C–I vs. C–Br) or 2-Chloro-3-iodothiophene (regioisomeric difference) |
| Quantified Difference | C–I bond can be selectively reacted while leaving the C–Cl bond intact for subsequent reactions. The larger difference in bond dissociation energies between C–I (approx. 214 kJ/mol) and C–Cl (approx. 327 kJ/mol) provides a wider chemoselective window compared to C–I and C–Br (approx. 285 kJ/mol) [3]. |
| Conditions | Nickel-catalyzed C–S cross-coupling reactions, followed by C–N bond formation in a tandem process [2]. |
Why This Matters
This orthogonality enables the efficient and predictable synthesis of complex molecules through sequential coupling, a capability not reliably provided by other halogen combinations, directly impacting synthetic route efficiency and procurement value.
- [1] Imperial College London. Selective Halogen Migration Reactions at Mixed Halothiophenes. View Source
- [2] Martín, M. T., Marín, M., Maya, C., Prieto, A., & Nicasio, M. C. (2021). Ni(II) Precatalysts Enable Thioetherification of (Hetero)Aryl Halides and Tosylates and Tandem C−S/C−N Couplings. Chemistry – A European Journal, 27(48), 12320–12326. View Source
- [3] Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Bond dissociation energy values for aromatic C–I, C–Br, and C–Cl bonds). View Source
